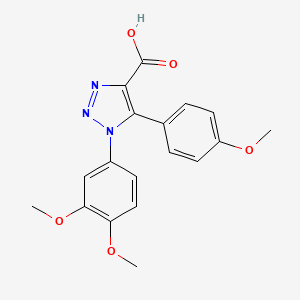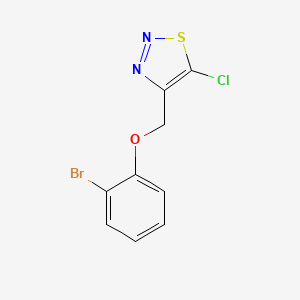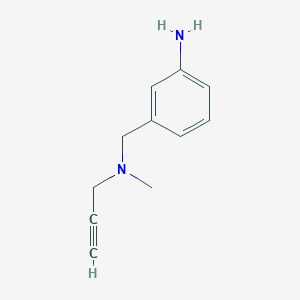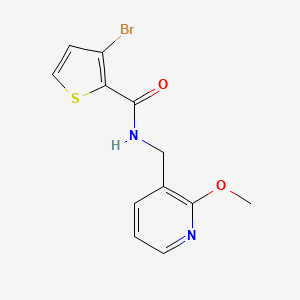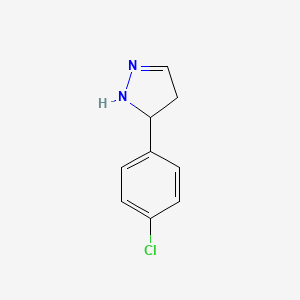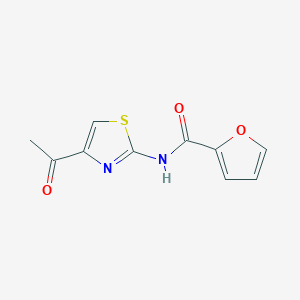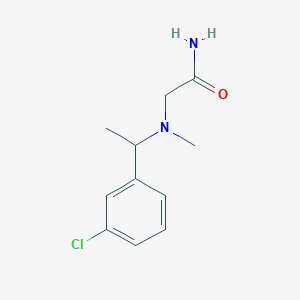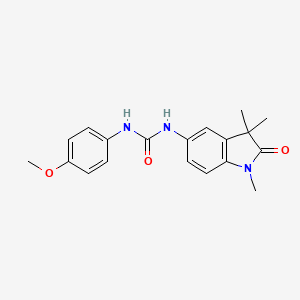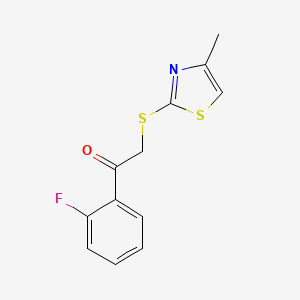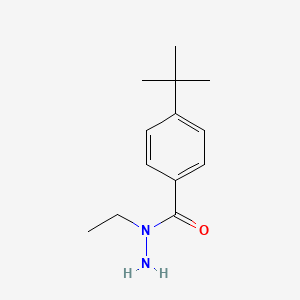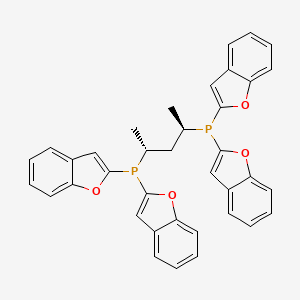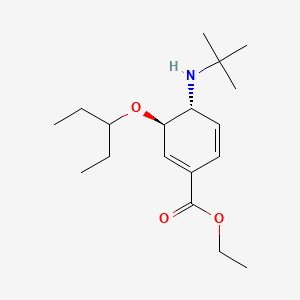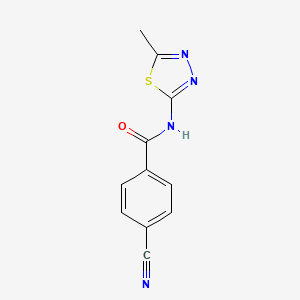
4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole: A parent compound with similar biological activities.
2-amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
4-cyanobenzoyl chloride: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its unique combination of the thiadiazole ring and the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C11H8N4OS |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8N4OS/c1-7-14-15-11(17-7)13-10(16)9-4-2-8(6-12)3-5-9/h2-5H,1H3,(H,13,15,16) |
Clé InChI |
ROVOFTXTTOCBCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


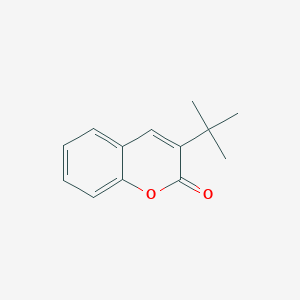
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
